molecular formula C11H21BrO B8221006 11-Bromoundecanal CAS No. 70326-40-8

11-Bromoundecanal

Cat. No.: B8221006
CAS No.: 70326-40-8
M. Wt: 249.19 g/mol
InChI Key: TXIFFCXBKFWXFJ-UHFFFAOYSA-N
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Description

11-Bromoundecanal, also known as 11-bromo-1-undecanal, is an organic compound with the molecular formula C11H23BrO. It is a brominated aldehyde, characterized by the presence of a bromine atom attached to the eleventh carbon of an undecanal chain. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Bromoundecanal can be synthesized through several methods. One common approach involves the bromination of undecanal. The reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the eleventh carbon position.

Another method involves the oxidation of 11-bromoundecanol. This process uses oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) to convert the alcohol group to an aldehyde group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale bromination and oxidation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the compound.

Chemical Reactions Analysis

Types of Reactions

11-Bromoundecanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), to form corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydroxide (NaOH) in water or amines in an organic solvent.

Major Products Formed

    Oxidation: 11-Bromoundecanoic acid.

    Reduction: 11-Bromoundecanol.

    Substitution: 11-Hydroxyundecanal or 11-amino-undecanal.

Scientific Research Applications

11-Bromoundecanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, polymers, and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of bioactive molecules and probes used in biological studies.

    Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific molecular pathways.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 11-bromoundecanal depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine atom can participate in substitution reactions, allowing the introduction of different functional groups. These reactions enable the compound to interact with specific molecular targets and pathways, making it useful in chemical and biological applications.

Comparison with Similar Compounds

11-Bromoundecanal can be compared with other brominated aldehydes and alcohols:

    11-Bromo-1-undecanol: Similar structure but with a hydroxyl group instead of an aldehyde group. It is used in similar applications but has different reactivity.

    10-Bromo-1-decanal: Shorter chain length, leading to different physical and chemical properties.

    12-Bromo-1-dodecanal: Longer chain length, resulting in variations in solubility and reactivity.

The uniqueness of this compound lies in its specific chain length and the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and versatility in chemical syntheses.

Properties

IUPAC Name

11-bromoundecanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h11H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFFCXBKFWXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499813
Record name 11-Bromoundecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70326-40-8
Record name 11-Bromoundecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-11-hydroxyundecane (5 g, 20 mmoles) dissolved in methylene chloride (30 ml) was added to a suspension of pyridinium chlorochromate (6.4 g, 30 mmoles) in methylene chloride (25 ml) and stirred for 2 hours. The mixture was diluted with ether, filtered and concentrated in vacuo to afford 1-bromo-11-oxoundecane.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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